2-(4-Phenylbutyl)nicotinic acid
Description
2-(4-Phenylbutyl)nicotinic acid is a nicotinic acid derivative characterized by a phenylbutyl substituent at the 2-position of the pyridine ring. This structural modification enhances its interaction with biological targets, particularly the nicotinic acid receptor (GPR109A), which plays a role in lipid metabolism and inflammation modulation .
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-(4-phenylbutyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H17NO2/c18-16(19)14-10-6-12-17-15(14)11-5-4-9-13-7-2-1-3-8-13/h1-3,6-8,10,12H,4-5,9,11H2,(H,18,19) |
InChI Key |
CQAMDBRXJNGEHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Analogs and Similarity Scores
| Compound Name | CAS Number | Similarity Score | Reference |
|---|---|---|---|
| 5-(4-(tert-Butyl)phenyl)nicotinic acid | 65907-12-2 | 0.90 | |
| 2-(4-Fluorophenoxy)nicotinic acid | 872882-89-8 | N/A* | |
| DIFLUFENZOPYR | 109293-97-2 | N/A* |
Key structural differences include:
- Alkyl chain length : 2-(6-phenylhexyl)pyrido[2,3-d]pyrimidin-4(3H)-one has a longer chain than this compound, leading to reduced receptor binding affinity .
- Substituent polarity: Fluorine or trifluoromethyl groups (e.g., in 4-Amino-2-(Trifluoromethyl)nicotinic acid ) increase metabolic stability compared to the phenylbutyl group.
Findings :
- The 4-phenylbutyl chain optimizes receptor interaction, as extending the chain to 6-phenylhexyl reduces potency by ~4.3-fold .
- Polar substituents (e.g., amides in DIFLUFENZOPYR ) may shift activity toward herbicidal or pesticidal applications rather than receptor modulation.
Physicochemical Properties
While data for this compound are sparse, comparisons with nicotinic acid (Table 3) and its derivatives highlight trends:
Table 3: Physicochemical Properties of Selected Nicotinic Acid Derivatives
*Calculated or estimated values.
Observations :
- Fluorine substitution (e.g., 2-(4-Fluorophenoxy)nicotinic acid ) enhances electronegativity, which may influence binding kinetics.
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